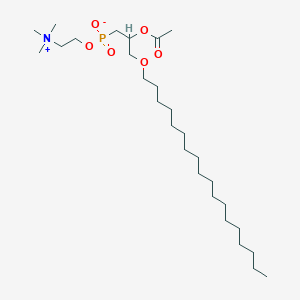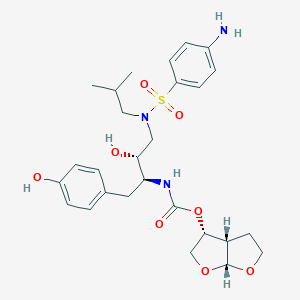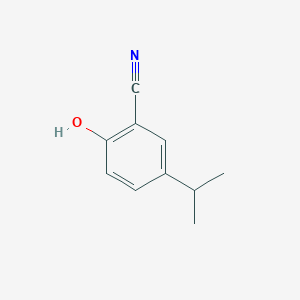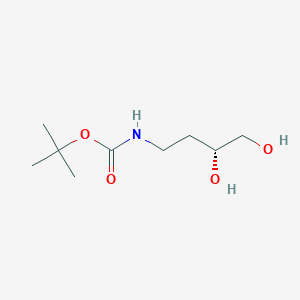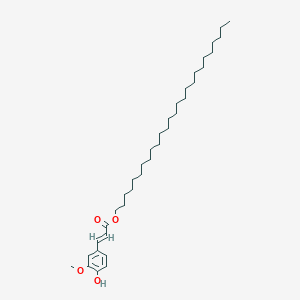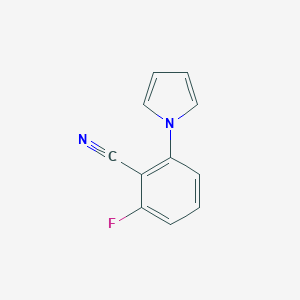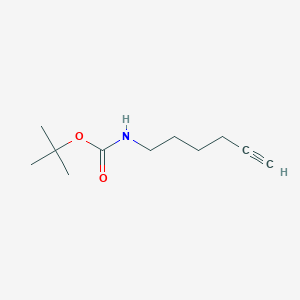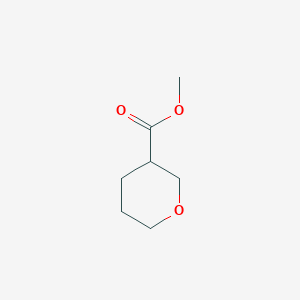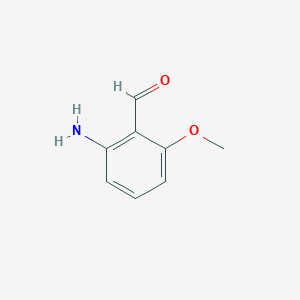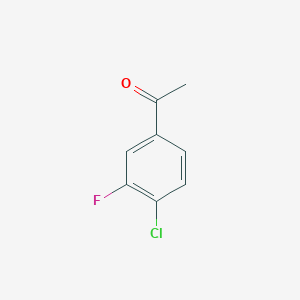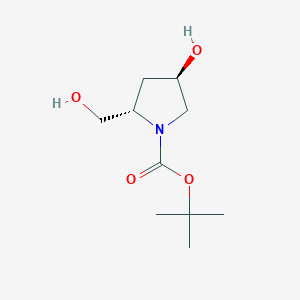
(2S,4R)-Tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
概要
説明
(2S,4R)-Tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate, also known as (2S,4R)-T-BHP, is an organic compound belonging to the pyrrolidine family. It is a versatile molecule that has been used in a variety of research applications, such as synthesis, catalysis, and drug development.
科学的研究の応用
Peptide Synthesis
N-Boc-trans-4-hydroxy-L-prolinol is widely used in peptide synthesis . It serves as a building block for the synthesis of complex peptides due to its protection of the amino group, which allows for selective reactions to occur . This compound is particularly useful in solid-phase peptide synthesis, where it can be incorporated into peptides to modify their structure and function .
Pharmaceutical Development
In the pharmaceutical industry, this compound is utilized as a chiral building block for the organic synthesis of various drugs . Its presence in the synthesis of analogues, such as For-Met-Leu-Phe-OMe (fMLF-OMe), highlights its role in developing new therapeutic agents .
Biochemical Research
N-Boc-trans-4-hydroxy-L-prolinol plays a crucial role in biochemical research , especially in metabolic engineering strategies for synthesizing trans-4-hydroxy-L-proline in microorganisms . This process is vital for producing amino acids that are important in medicinal and industrial applications.
Material Science
The compound’s ability to influence the physicochemical properties of materials makes it a candidate for material science research. It can be used to tune the biological and pharmaceutical properties of naturally occurring and synthetically designed peptides .
Laboratory Applications
In laboratory settings, N-Boc-trans-4-hydroxy-L-prolinol is employed for its reaction suitability in Boc solid-phase peptide synthesis . Its high purity and specific optical activity make it a reliable reagent for precise scientific experiments.
Chemical Synthesis
The compound is instrumental in chemical synthesis , where it is used to create various proline analogues. These analogues are then used to explore different reactions and syntheses, contributing to the advancement of organic chemistry .
Metabolic Engineering
It is a key component in the metabolic engineering of microorganisms, used to improve the biosynthetic pathways of valuable amino acids like trans-4-hydroxy-L-proline, which has applications in medicine, food, and cosmetics .
Research and Development
N-Boc-trans-4-hydroxy-L-prolinol is essential in R&D for developing new synthetic methods and drug discovery . Its role in the synthesis of peptide-based drugs and as a scaffold for other compounds is invaluable for innovative medical treatments .
作用機序
Target of Action
N-Boc-trans-4-hydroxy-L-prolinol, also known as (2S,4R)-Tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate, is primarily used in peptide synthesis . The primary targets of this compound are the amino acid sequences in peptides that it helps to construct .
Mode of Action
The compound acts as a building block in the synthesis of peptides . It interacts with other amino acids to form peptide bonds, contributing to the overall structure and function of the resulting peptide .
Biochemical Pathways
N-Boc-trans-4-hydroxy-L-prolinol is involved in the biochemical pathway of peptide synthesis . It is incorporated into the growing peptide chain during the synthesis process, affecting the structure and properties of the final peptide product .
Pharmacokinetics
Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would largely depend on the specific context of its use, such as the conditions of the peptide synthesis process .
Result of Action
The result of N-Boc-trans-4-hydroxy-L-prolinol’s action is the formation of peptides with specific properties . By acting as a building block in peptide synthesis, it contributes to the biochemical properties of the resulting peptide, which can have various molecular and cellular effects depending on the specific peptide sequence .
Action Environment
The action, efficacy, and stability of N-Boc-trans-4-hydroxy-L-prolinol are influenced by the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reagents can affect its reactivity and the outcome of the peptide synthesis .
特性
IUPAC Name |
tert-butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-8(13)4-7(11)6-12/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJNFQNQLMGUTQ-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460900 | |
| Record name | tert-Butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
CAS RN |
61478-26-0 | |
| Record name | 1,1-Dimethylethyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61478-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-trans-4-hydroxy-L-prolinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone](/img/structure/B117272.png)
